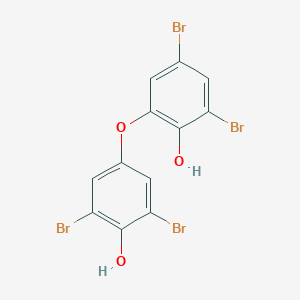![molecular formula C10H13NO2 B11829486 (3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)
(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,5aS,8aR)-5a,6,7,8-四氢-1H,3H-氮杂环丙烷[1,2-a]环戊烷[b]吡啶-3-羧酸: 是一种复杂的有机化合物,具有独特的结构,包括一个与环戊烷环稠合的氮杂环丙烷环,该环进一步连接到一个吡啶环
准备方法
合成路线和反应条件
(3S,5aS,8aR)-5a,6,7,8-四氢-1H,3H-氮杂环丙烷[1,2-a]环戊烷[b]吡啶-3-羧酸的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的路线涉及合适前体的环化以形成氮杂环丙烷环,然后通过一系列缩合和环化反应构建环戊烷和吡啶环。反应条件通常需要使用强碱,例如氢化钠,和高温来促进环化过程。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以提高产率和可扩展性。这可能包括使用连续流动反应器来精确控制反应条件并最大限度地减少副反应。此外,可以使用催化剂来提高反应速率和选择性,以使该过程更加高效。
化学反应分析
反应类型
(3S,5aS,8aR)-5a,6,7,8-四氢-1H,3H-氮杂环丙烷[1,2-a]环戊烷[b]吡啶-3-羧酸可以进行各种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化以引入额外的官能团。
还原: 可以使用氢化锂铝等试剂进行还原反应,以修饰化合物中存在的官能团。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 氢化锂铝、硼氢化钠。
亲核试剂: 卤化物、胺和其他亲核物种。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羧酸或酮,而还原可以产生醇或胺。取代反应可以在吡啶环上引入各种官能团,例如卤化物或烷基。
科学研究应用
(3S,5aS,8aR)-5a,6,7,8-四氢-1H,3H-氮杂环丙烷[1,2-a]环戊烷[b]吡啶-3-羧酸在科学研究中有多种应用:
化学: 它用作合成更复杂分子的构建块,特别是在开发新的药物和农用化学品方面。
生物学: 该化合物的独特结构使其成为研究酶相互作用和蛋白质-配体结合的宝贵工具。
工业: 用于开发具有特定性能的新材料,例如聚合物或涂料。
作用机制
(3S,5aS,8aR)-5a,6,7,8-四氢-1H,3H-氮杂环丙烷[1,2-a]环戊烷[b]吡啶-3-羧酸的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。氮杂环丙烷环可以作为亲电子试剂,与蛋白质或其他生物分子上的亲核位点反应。这种相互作用可以抑制酶活性或调节受体功能,从而导致各种生物效应。该化合物的独特结构使其能够适合特定的结合位点,使其成为一种有效且选择性的药物。
相似化合物的比较
类似化合物
1-Boc-4-苯胺哌啶-1-羧酸酯: 用作芬太尼及其相关衍生物合成的中间体.
4-苯胺哌啶: 另一种用于合成各种药物的中间体。
N-苯乙基-4-哌啶酮: 用于合成阿片类镇痛剂。
独特性
(3S,5aS,8aR)-5a,6,7,8-四氢-1H,3H-氮杂环丙烷[1,2-a]环戊烷[b]吡啶-3-羧酸的独特之处在于其稠合环结构,赋予其特定的化学和生物学特性。与更简单的化合物不同,其复杂的结构允许与生物靶标进行多点相互作用,使其成为药物化学和药物开发中的多功能工具。
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
(1R,4S,7S)-3-azatricyclo[5.3.0.01,3]dec-5-ene-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c12-9(13)8-4-3-7-2-1-5-10(7)6-11(8)10/h3-4,7-8H,1-2,5-6H2,(H,12,13)/t7-,8-,10-,11?/m0/s1 |
InChI 键 |
BCXNWRWVXVAWGN-NYTPEHLDSA-N |
手性 SMILES |
C1C[C@H]2C=C[C@H](N3[C@@]2(C1)C3)C(=O)O |
规范 SMILES |
C1CC2C=CC(N3C2(C1)C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)


![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)



![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11829476.png)

